![molecular formula C18H17N7 B2689741 N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105252-62-7](/img/structure/B2689741.png)
N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of pyridines can be achieved through the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . Another method involves the mechanochemically activated magnesium (0) metal for the direct C-4-H alkylation of pyridines with alkyl halides .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the structure of TrkA kinase bound to the inhibitor N4- (4-morpholin-4-ylphenyl)-N~6~- (pyridin-3-ylmethyl)pyrido [3,2-d]pyrimidine-4,6-diamine has been determined through X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se have resulted in thio/selenoether ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the InChI code for 6- (4-methylphenyl)-3-pyridinamine is 1S/C12H12N2/c1-9-2-4-10 (5-3-9)12-7-6-11 (13)8-14-12/h2-8H,13H2,1H3 .Applications De Recherche Scientifique
Metal Chelation and Crystal Engineering
The compound shares structural similarities with ligands that are designed for metal chelation. For instance, Duong et al. (2011) discussed ligands that resemble 2,2′-bipyridine and are capable of chelating suitable metals, especially Ag(I), to yield cationic chelates. These ligands also incorporate diaminotriazinyl groups, engaging in hydrogen bonding and helping in creating hydrogen-bonded crystals (Duong, Métivaud, Maris, & Wuest, 2011).
Organic Synthesis and Medicinal Chemistry
Moustafa et al. (2022) highlighted the importance of pyrazolo[1,5-a]pyrimidine derivatives in organic and medicinal chemistry due to their broad spectrum of biological activities and photophysical properties. These derivatives are significant in the synthesis of condensed heterocyclic systems (Moustafa et al., 2022).
Polymer Science
The synthesis of diamines containing pyridine groups, as in Liaw et al. (2007), shows relevance in polymer science. These compounds are used to prepare poly(pyridine-imide) with good thermal stability, dielectric properties, and the ability to form flexible and tough films (Liaw, Wang, & Chang, 2007).
Photophysical Properties and OLED Applications
Chang et al. (2013) explored the use of pyrimidine chelates in synthesizing new classes of heteroleptic Ir(III) metal complexes. These complexes exhibit photophysical properties suitable for organic light-emitting diodes (OLEDs) applications, demonstrating the potential use of pyridine and pyrimidine derivatives in advanced electronic devices (Chang et al., 2013).
Coordination Chemistry
Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are structurally related to N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. These compounds are used in coordination chemistry for creating luminescent lanthanide compounds and iron complexes (Halcrow, 2005).
Molecular Structure and Hydrogen Bonding
Trilleras et al. (2008) synthesized N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines and analyzed their molecular structures, focusing on hydrogen bonding in different dimensions. Such studies are crucial in understanding the structural and bonding properties of similar compounds (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Mécanisme D'action
Orientations Futures
The future directions of similar compounds have been studied. For instance, materials having nonlinear optical properties are of great interest for optical signal processing applications . Research is focused on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity .
Propriétés
IUPAC Name |
4-N-(4-methylphenyl)-6-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7/c1-12-4-6-14(7-5-12)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-3-2-8-19-9-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBDGIGGJSKGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2689663.png)
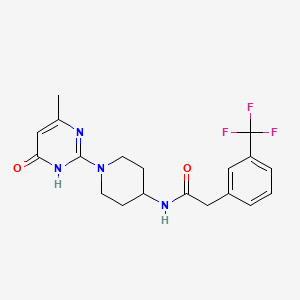

![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)
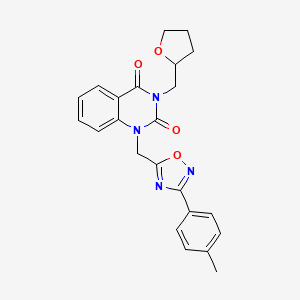
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)
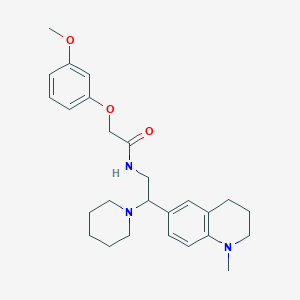
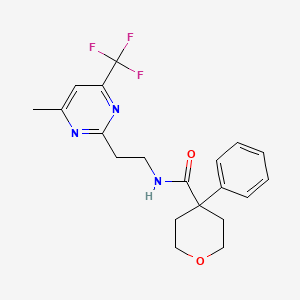
![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)
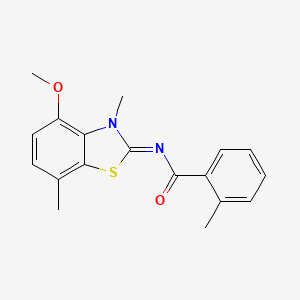
![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2689681.png)